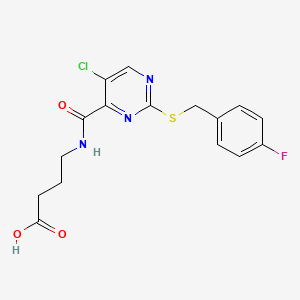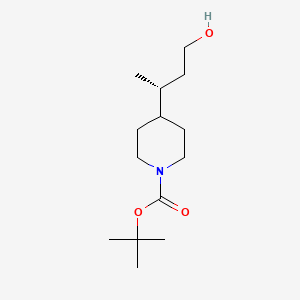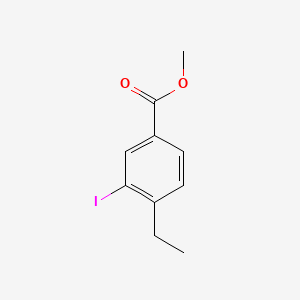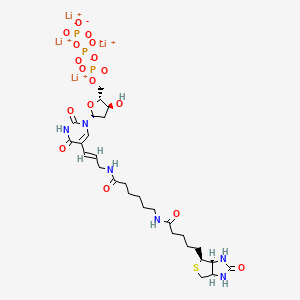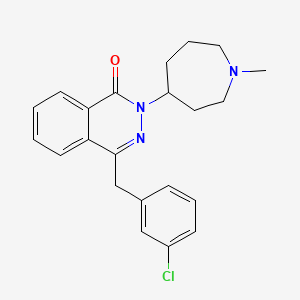
2-(1-Aminoéthyl)pyridin-3-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Aminoethyl)pyridin-3-amine: is an organic compound with the molecular formula C7H10N2. It is a derivative of pyridine, a basic heterocyclic organic compound with the chemical formula C5H5N. The compound features a pyridine ring substituted with an aminoethyl group at the 2-position and an amine group at the 3-position. This structure imparts unique chemical and physical properties to the compound, making it of interest in various scientific fields.
Applications De Recherche Scientifique
Chemistry: 2-(1-Aminoethyl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for the preparation of various pyridine-based ligands and catalysts used in organic synthesis .
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties. It is also used in the design of molecules that can interact with biological targets such as enzymes and receptors .
Medicine: In medicinal chemistry, 2-(1-Aminoethyl)pyridin-3-amine is explored for its potential as a pharmacophore in drug design. It is investigated for its role in the development of new therapeutic agents for various diseases .
Industry: The compound finds applications in the production of specialty chemicals and materials. It is used in the synthesis of dyes, pigments, and other functional materials .
Mécanisme D'action
Target of Action
Similar compounds such as y-27632, an inhibitor of rho-associated protein kinase, have been shown to interact with targets like camp-dependent protein kinase catalytic subunit alpha and rho-associated protein kinases .
Mode of Action
For instance, Y-27632 inhibits calcium sensitization to affect smooth muscle relaxation .
Biochemical Pathways
For example, Y-27632, affects the Rho-associated protein kinase pathway .
Result of Action
Analyse Biochimique
Biochemical Properties
It is known that pyridine derivatives can interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure and functional groups present in the pyridine derivative.
Cellular Effects
Pyridine derivatives are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known that pyridine derivatives can exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(1-Aminoethyl)pyridin-3-amine typically involves the reduction of 2-(cyanomethyl)pyridine. One common method includes the use of sodium borohydride (NaBH4) as a reducing agent. The reaction is carried out in an ether solvent, such as diethyl ether, at room temperature. The mixture of 2-(cyanomethyl)pyridine and aluminum chloride (AlCl3) is stirred, and the sodium borohydride solution is added dropwise. The reaction mixture is then stirred for several hours, followed by solvent removal and extraction with hot isopropyl ether to yield the desired product .
Industrial Production Methods: Industrial production methods for 2-(1-Aminoethyl)pyridin-3-amine may involve similar reduction processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Additionally, alternative reducing agents and solvents may be employed to improve safety and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(1-Aminoethyl)pyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Further reduction can lead to the formation of more reduced pyridine derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Substitution: Reagents such as alkyl halides and acyl chlorides can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products:
Oxidation: Pyridine N-oxides.
Reduction: Reduced pyridine derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Comparaison Avec Des Composés Similaires
2-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group at the 2-position.
3-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group at the 3-position.
4-(2-Aminoethyl)pyridine: Similar structure but with the aminoethyl group at the 4-position.
Uniqueness: 2-(1-Aminoethyl)pyridin-3-amine is unique due to the specific positioning of the aminoethyl and amine groups on the pyridine ring. This unique arrangement imparts distinct chemical reactivity and biological activity compared to its isomers and other pyridine derivatives .
Propriétés
IUPAC Name |
2-(1-aminoethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3/c1-5(8)7-6(9)3-2-4-10-7/h2-5H,8-9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRBZAPCQLIYXQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC=N1)N)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.18 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
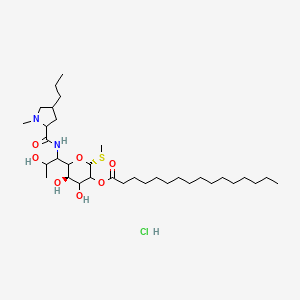
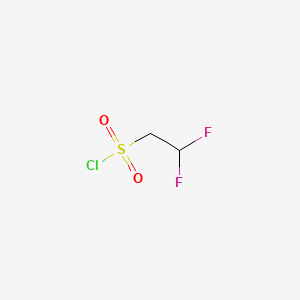


![2-[[(4-Fluorophenyl)methyl]amino]-1,7-dihydro-5-methyl-7-oxo-[1,2,4]triazolo[1,5-a]pyrimidine-6-propanoic Acid](/img/structure/B566067.png)
![1-[4-(4-Fluorophenyl)-2-thiazolyl]-3,5-dimethyl-1H-pyrazole-4-propanoic Acid](/img/structure/B566068.png)
